molecular formula C22H20FN3O4S2 B2644129 N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide CAS No. 362501-60-8

N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide

Cat. No. B2644129
CAS RN: 362501-60-8
M. Wt: 473.54
InChI Key: NSXQFTLXVOYECC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C22H20FN3O4S2 and its molecular weight is 473.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Innovative Synthesis Methods : Research has demonstrated innovative methods for synthesizing heterocyclic compounds with potential applications in medicinal chemistry. For example, the oxidative radical cyclization of alpha-(methylthio)acetamides leading to erythrinanes showcases a method for creating complex structures useful in drug discovery (Shiho Chikaoka et al., 2003).
  • Radioligand Development for PET Imaging : The synthesis of radioligands, such as [18F]PBR111, for imaging the translocator protein with PET indicates the role of chemical compounds in advancing diagnostic imaging technologies (F. Dollé et al., 2008).

Potential Applications

  • Anti-Inflammatory and Analgesic Agents : Compounds derived from visnaginone and khellinone were studied for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of heterocyclic compounds in managing pain and inflammation (A. Abu‐Hashem et al., 2020).
  • Nuclear Magnetic Resonance Studies : Research into the nuclear magnetic resonance (NMR) properties of bicyclic thiophene derivatives offers insights into the structural analysis of complex molecules, which is crucial for the development of new materials and drugs (T. Hirohashi et al., 1975).

Chemical Synthesis and Structural Analysis

  • Heterocyclic Compound Synthesis : Studies on the synthesis of novel heterocyclic compounds incorporating antipyrine moiety or sulfur-containing motifs indicate the diversity of chemical synthesis approaches in creating molecules with potential pharmaceutical applications (S. Bondock et al., 2008).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-29-15-7-8-16(18(11-15)30-2)24-19(27)12-32-22-25-17-9-10-31-20(17)21(28)26(22)14-5-3-13(23)4-6-14/h3-8,11H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXQFTLXVOYECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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